Butyraldehyde, phenylhydrazone
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Overview
Description
Butyraldehyde, phenylhydrazone is an organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.2316 g/mol . It is formed by the reaction of butyraldehyde with phenylhydrazine. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyraldehyde, phenylhydrazone is typically synthesized through the reaction of butyraldehyde with phenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: The process may be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions: Butyraldehyde, phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: It can be reduced to form hydrazines.
Substitution: It can undergo substitution reactions to form different hydrazone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include different hydrazone derivatives, hydrazines, and other related compounds .
Scientific Research Applications
Butyraldehyde, phenylhydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyraldehyde, phenylhydrazone involves its interaction with various molecular targets and pathways. It can act as a nucleophile in addition-elimination reactions, where it adds to a carbonyl group and subsequently eliminates a molecule of water . This mechanism is commonly observed in reactions with aldehydes and ketones.
Comparison with Similar Compounds
- Benzaldehyde phenylhydrazone
- Salicylaldehyde phenylhydrazone
- Benzophenone phenylhydrazone
Comparison: Butyraldehyde, phenylhydrazone is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties and reactivity patterns, making it suitable for specific applications in research and industry .
Properties
CAS No. |
119179-76-9 |
---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]aniline |
InChI |
InChI=1S/C10H14N2/c1-2-3-9-11-12-10-7-5-4-6-8-10/h4-9,12H,2-3H2,1H3/b11-9+ |
InChI Key |
TVUBYAHAPNBNKY-PKNBQFBNSA-N |
Isomeric SMILES |
CCC/C=N/NC1=CC=CC=C1 |
Canonical SMILES |
CCCC=NNC1=CC=CC=C1 |
Origin of Product |
United States |
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